molecular formula C11H13BrO3 B1271243 5-Bromo-2-butoxybenzoic acid CAS No. 60783-92-8

5-Bromo-2-butoxybenzoic acid

Cat. No.: B1271243
CAS No.: 60783-92-8
M. Wt: 273.12 g/mol
InChI Key: RCXOVWCSSBXAIH-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxybenzoic acid is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom and the hydrogen atom at the 2-position is replaced by a butoxy group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butoxybenzoic acid typically involves the bromination of 2-butoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable catalyst and solvent. The reaction conditions are generally mild, and the process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

5-Bromo-2-butoxybenzoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and butoxy group contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-isopropoxybenzoic acid
  • 4-Butoxybenzoic acid
  • 5-Bromo-2-thienylboronic acid
  • 5-Bromo-2-furoic acid
  • 2-Bromo-5-methylbenzoic acid
  • 5-Bromo-2-chlorobenzoic acid
  • 2-Bromo-5-iodobenzoic acid
  • 2-Bromo-5-chlorobenzoic acid
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

5-Bromo-2-butoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-bromo-2-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXOVWCSSBXAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366433
Record name 5-bromo-2-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60783-92-8
Record name 5-bromo-2-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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